1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Overview
Description
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features two phenyl groups and two prop-2-en-1-yl groups attached to a diazabicyclo[3.3.1]nonane core, making it a versatile molecule for synthetic and analytical studies.
Preparation Methods
The synthesis of 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve optimizing these conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE include:
1,3-Diphenylprop-2-en-1-one: A simpler analog with similar reactivity but lacking the bicyclic structure.
1,3-Diphenyl-1-propanone: Another related compound with different substitution patterns.
1,3-Diphenyl-2-propen-1-one: Shares the phenyl and prop-2-en-1-yl groups but has a different core structure.
The uniqueness of this compound lies in its bicyclic core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,5-diphenyl-3,7-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-3-15-26-17-24(21-11-7-5-8-12-21)19-27(16-4-2)20-25(18-26,23(24)28)22-13-9-6-10-14-22/h3-14H,1-2,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEXNEYOIKNLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC=C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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